molecular formula C7H14ClN3O2 B6188696 2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride CAS No. 2648966-48-5

2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride

Cat. No.: B6188696
CAS No.: 2648966-48-5
M. Wt: 207.7
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Description

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted diazepanes, and various oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, similar compounds like Ripasudil act as Rho-associated kinase inhibitors, affecting smooth muscle contractions and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

2648966-48-5

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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